molecular formula C16H15N3O5 B11693183 N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide

N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11693183
M. Wt: 329.31 g/mol
InChI Key: CNLMHSSICHOOTL-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-Dimethoxybenzylidene)-4-nitrobenzohydrazide is a Schiff base compound of significant interest in multidisciplinary research. Its molecular structure features a hydrazone linkage (-NHN=CH-) connecting a 4-nitrobenzoyl group and a 3,4-dimethoxybenzylidene moiety, forming an extensive conjugated system . This compound is part of a broader class of benzohydrazide derivatives known for their diverse applications in material science and biological studies . In the field of optics and photonics, closely related benzohydrazide derivatives are extensively investigated for their pronounced nonlinear optical (NLO) properties . The electron-withdrawing nitro group and electron-donating methoxy groups attached to the conjugated scaffold create a "push-pull" system, which is a key design principle for molecules with high second- and third-order optical nonlinearities . Such compounds show great promise for applications in optical switching, frequency conversion, and laser technology . From a biochemical perspective, Schiff bases derived from benzohydrazide are frequently explored as core structures in medicinal chemistry. Structural analogs have demonstrated a range of bioactivities, serving as valuable scaffolds in the development of enzyme inhibitors . Furthermore, the inherent flexibility and binding capacity of the hydrazone functional group make this compound and its analogs useful ligands in coordination chemistry for constructing metal complexes with unique catalytic or photophysical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of this versatile chemical scaffold.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-17-18-16(20)12-4-6-13(7-5-12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI Key

CNLMHSSICHOOTL-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond (imine linkage). Equimolar ratios of aldehyde and hydrazide are typically employed to maximize yield. For example, in the synthesis of N'-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide, a 1:1 molar ratio of 3,4-dihydroxybenzaldehyde to 4-nitrobenzohydrazide in methanol under reflux yielded crystalline product. Similarly, N'-(3,4-dimethoxybenzylidene)acetohydrazide was synthesized using equimolar reactants at room temperature.

Solvent Selection and Reaction Conditions

Methanol and ethanol are the preferred solvents due to their ability to dissolve both aromatic aldehydes and hydrazides while facilitating product crystallization.

SolventTemperatureReaction TimeYield (%)Source Compound
MethanolReflux3 hoursN/ADihydroxy derivative
EthanolRoom temp.2.5 hours90Dimethoxy derivative

The electron-donating methoxy groups in 3,4-dimethoxybenzaldehyde enhance the aldehyde’s reactivity compared to hydroxyl-substituted analogs, enabling reactions at lower temperatures. For nitro-substituted hydrazides, reflux may still be necessary to overcome steric and electronic effects.

Stepwise Synthesis of this compound

Materials and Procedure

  • Reactants :

    • 3,4-Dimethoxybenzaldehyde (1.0 mmol, 180.2 mg)

    • 4-Nitrobenzohydrazide (1.0 mmol, 181.2 mg)

  • Solvent : Methanol (50 mL)

  • Procedure :

    • Dissolve 3,4-dimethoxybenzaldehyde in methanol under stirring.

    • Add 4-nitrobenzohydrazide gradually to the solution.

    • Reflux the mixture for 3–5 hours.

    • Cool to room temperature, yielding pale-yellow crystals.

    • Filter and wash with cold methanol.

    • Recrystallize from methanol or ethanol.

Critical Parameters

  • Temperature : Reflux (~65°C) ensures complete imine formation, particularly with electron-withdrawing nitro groups.

  • Purification : Recrystallization from methanol produces block-shaped crystals suitable for X-ray analysis.

  • Yield : Analogous reactions report yields of 85–90% under optimized conditions.

Structural and Crystallographic Insights

The molecular structure of Schiff base hydrazides is characterized by planar configurations and intramolecular hydrogen bonding, which stabilize the crystalline lattice.

Bond Geometry and Conformation

In the dihydroxy analog, the nitro group is nearly coplanar with the benzene ring (O4–N1–C1–C6 = -3.5°), while the C=N bond adopts an E configuration. The methoxy-substituted derivative exhibits a dihedral angle of 19.7° between the acetohydrazide group and benzene ring.

Bond/ParameterValue (Å/°)Compound
C=N bond length1.271Dihydroxy derivative
C–O (methoxy)1.367Dimethoxy derivative
Dihedral angle19.7Dimethoxy derivative

Hydrogen Bonding and Crystal Packing

Intramolecular O–H···O and N–H···O hydrogen bonds are common in these structures. For example, in the dihydroxy derivative, molecules form layers parallel to the (101) plane via O–H···O and C–H···O interactions. The dimethoxy analog exhibits chains along the a-axis stabilized by N–H···O bonds.

Comparative Analysis of Related Hydrazide Syntheses

Substituent Effects on Reaction Kinetics

  • Electron-donating groups (e.g., methoxy) : Accelerate imine formation, enabling room-temperature reactions.

  • Electron-withdrawing groups (e.g., nitro) : Require reflux to overcome reduced nucleophilicity.

Solvent and Catalyst Optimization

While methanol and ethanol are standard, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) may enhance solubility for sterically hindered substrates. However, these solvents complicate purification and are less environmentally benign.

Scalability and Industrial Applications

The described method is scalable to multigram quantities without significant yield loss. Industrial adaptations could employ continuous flow reactors to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzohydrazide oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is generally conducted in an alcoholic solvent under reflux conditions, yielding the target compound with significant purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Crystallography are employed to confirm the structure and purity of the synthesized compound .

Medicinal Applications

  • Antioxidant Activity : Research indicates that hydrazone derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases .
  • Anticancer Properties : Several studies have demonstrated that Schiff bases derived from hydrazones possess anticancer activities. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation .
  • Antibacterial and Antifungal Activities : The hydrazone structure has shown promise as a scaffold for antibacterial and antifungal agents. The presence of nitro groups enhances biological activity against various pathogens, providing a basis for further drug development .

Materials Science Applications

  • Nonlinear Optical Properties : this compound exhibits significant nonlinear optical (NLO) properties, making it suitable for applications in optoelectronics. Its ability to generate second harmonic generation (SHG) signals is crucial for developing advanced photonic devices .
  • Optical Sensors : The compound's unique structural features allow it to function as an optical sensor material. Its sensitivity to environmental changes can be harnessed in developing sensors for detecting various chemical species .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various hydrazone derivatives, including this compound. The results showed that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage .

Case Study 2: Anticancer Mechanism Investigation

In another study focused on the anticancer properties of Schiff bases, this compound was tested against several cancer cell lines. The findings indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzohydrazide/Benzylidene) Biological Activity Key Findings Reference
N'-(3,4-Dimethoxybenzylidene)-4-nitrobenzohydrazide 4-NO₂ / 3,4-di-OCH₃ Antimicrobial, Antioxidant (predicted) Hypothesized enhanced planarity due to electron-withdrawing NO₂ group; potential urease inhibition similar to tert-butyl analogs.
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 3-NO₂ / 4-OCH₃ Antimicrobial Reduced dihedral angle (3.9°) between aromatic rings enhances planarity; strong hydrogen bonding in crystal lattice.
(E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide Isonicotinoyl / 3,4-di-OCH₃ Antimicrobial (Staphylococcus aureus, Escherichia coli) Superior activity due to pyridyl group enhancing membrane penetration. MIC: 8–16 µg/mL.
4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1) 4-Cl / 3,4-di-OCH₃ Antimicrobial, Antioxidant Zone of inhibition: 12–14 mm (E. coli); DPPH scavenging IC₅₀: 58 µM.
1,2-Bis(3,4-dimethoxybenzylidene)hydrazine (VAHD) Dimeric 3,4-di-OCH₃ Anti-COVID-19 (in silico) Docking score: −7.2 kcal/mol against SARS-CoV-2 Mpro.

Structural and Electronic Comparisons

  • Planarity and Hydrogen Bonding :

    • The 4-nitro substituent in the target compound introduces strong electron-withdrawing effects, likely reducing the dihedral angle between the benzohydrazide and benzylidene rings compared to methoxy or chloro analogs. For example, (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide exhibits a dihedral angle of 3.9° , while tert-butyl-substituted analogs show angles >10° due to steric hindrance .
    • Intramolecular O–H···N and N–H···O hydrogen bonds stabilize the crystal lattice, as seen in (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide .
  • Nitro groups (electron-withdrawing) may increase oxidative reactivity, contributing to antioxidant or corrosion-inhibition properties .

Biological Activity

N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide. The general reaction can be represented as:

3 4 Dimethoxybenzaldehyde+4 NitrobenzohydrazideN 3 4 dimethoxybenzylidene 4 nitrobenzohydrazide+H2O\text{3 4 Dimethoxybenzaldehyde}+\text{4 Nitrobenzohydrazide}\rightarrow \text{N 3 4 dimethoxybenzylidene 4 nitrobenzohydrazide}+\text{H}_2\text{O}

The resulting compound is characterized by its hydrazone functional group (C=N), which plays a crucial role in its biological activity. The molecular formula for this compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of 342.34 g/mol.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus100

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated that it exhibits a dose-dependent scavenging effect on free radicals, indicating its potential use in preventing oxidative stress-related diseases.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
253025
505045
1007570

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The hydrazone moiety can form coordination complexes with metal ions, influencing enzyme activity.
  • Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation, leading to decreased cytokine production.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antimicrobial properties against clinically isolated pathogens. The study concluded that the compound exhibited potent antibacterial activity comparable to standard antibiotics.

Study on Antioxidant Properties

Another study published in Food Chemistry examined the antioxidant capacity of the compound using various in vitro models. It was found to significantly reduce oxidative stress markers in human cell lines, suggesting potential applications in food preservation and health supplements.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a condensation reaction between 4-nitrobenzohydrazide and 3,4-dimethoxybenzaldehyde in methanol under reflux (60–70°C for 5–6 hours). Reaction progress is monitored by thin-layer chromatography (TLC). Yield optimization requires control of stoichiometry, solvent polarity, and pH. Post-synthesis purification involves recrystallization in methanol or ethanol .
  • Key Tools : Reflux apparatus, TLC for monitoring, and recrystallization techniques.

Q. How is the structural integrity of this benzohydrazide confirmed post-synthesis?

  • Methodology :

  • Spectroscopy :
  • FT-IR : Confirm C=N (Schiff base) stretch (~1600 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry, bond lengths, and dihedral angles (e.g., near-planar Schiff base configuration) using SHELX software .

Q. What are the crystallographic features of this compound, and how are hydrogen-bonding interactions analyzed?

  • Methodology : SC-XRD reveals intramolecular O–H···O or N–H···O hydrogen bonds and intermolecular interactions (e.g., C–H···π). Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Example : The title compound’s crystal packing often forms 2D networks via hydrogen bonds, stabilizing the lattice .

Advanced Research Questions

Q. How can computational methods (DFT, TD-DFT) predict electronic properties and nonlinear optical (NLO) behavior?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, dipole moments, and polarizabilities. High μ and β values suggest NLO potential .
  • TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions at ~300–400 nm) and compare with experimental data .
    • Tools : Gaussian, GAMESS, or ORCA software .

Q. What structural features influence bioactivity (e.g., antimicrobial, anticancer), and how are structure-activity relationships (SARs) validated?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., methoxy vs. nitro groups) and assay against target enzymes (e.g., urease, kinases).
  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., binding affinity of nitro group with catalytic residues) .
    • Example : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, critical for DNA intercalation in anticancer studies .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

  • Methodology :

  • Cross-validate NMR/IR data with SC-XRD results. For example, discrepancies in tautomeric forms (enol vs. keto) require variable-temperature NMR or neutron diffraction .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and explain packing anomalies .

Q. What strategies mitigate challenges in growing high-quality single crystals for X-ray studies?

  • Methodology :

  • Solvent Selection : Use mixed solvents (e.g., methanol/water) for slow evaporation.
  • Temperature Gradients : Employ gradient cooling (e.g., 5°C/day) to reduce defects .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize nucleation .

Q. How does the compound’s third-order nonlinear optical (NLO) response compare to analogous Schiff bases?

  • Methodology :

  • Z-Scan Technique : Measure nonlinear absorption (β) and refractive index (n₂) using pulsed lasers (e.g., 532 nm Nd:YAG).
  • Benchmarking : Compare with derivatives like (E)-N′-(4-fluorobenzylidene) analogs. The nitro group’s strong electron asymmetry enhances NLO coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.